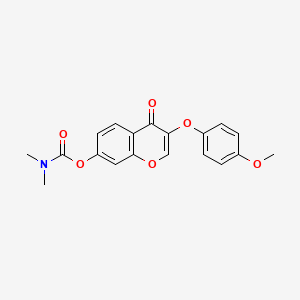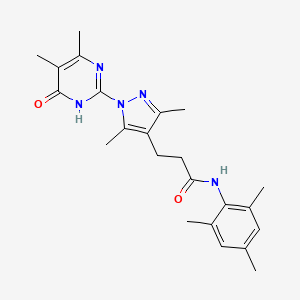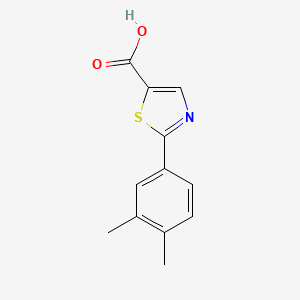
3-(Chloromethyl)-2H-indazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2H-indazole;hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to the indazole ring system
作用機序
Target of Action
Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .
Biochemical Pathways
It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .
Result of Action
Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .
Action Environment
The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2H-indazole;hydrochloride typically involves the chloromethylation of 2H-indazole. This can be achieved through the reaction of 2H-indazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-2H-indazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a methyl group.
Substitution: The indazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(Chloromethyl)-2H-indazole-5-carboxylic acid.
Reduction: 3-(Methyl)-2H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
科学的研究の応用
3-(Chloromethyl)-2H-indazole;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
類似化合物との比較
3-(Chloromethyl)benzoic acid: A benzoic acid derivative with a chloromethyl group.
3-(Chloromethyl)pentane: A pentane derivative with a chloromethyl group.
Uniqueness: 3-(Chloromethyl)-2H-indazole;hydrochloride is unique due to its indazole ring system, which imparts different chemical and biological properties compared to simpler chloromethyl compounds. Its applications in pharmaceuticals and research highlight its distinct advantages over similar compounds.
特性
IUPAC Name |
3-(chloromethyl)-2H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYPJVAOHSEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117882-35-6 |
Source


|
| Record name | 3-(chloromethyl)-1H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
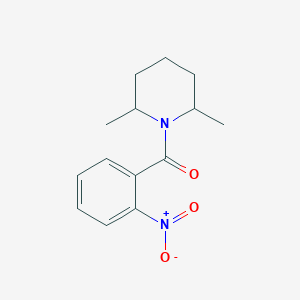
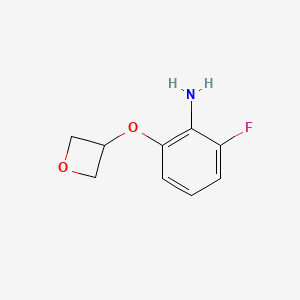
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)

![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride](/img/structure/B2889451.png)
![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)
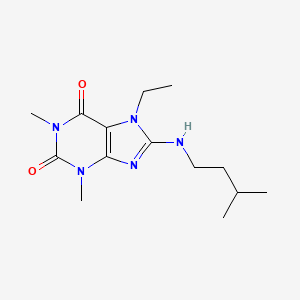
![1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889457.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)
